Cas no 2138293-79-3 (3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid)

3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound featuring an iodinated imidazopyridine core with a carboxylic acid functional group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of biologically active molecules. The iodine substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating further derivatization. The carboxylic acid group offers additional versatility for amidation or esterification. Its well-defined reactivity profile and stability under standard conditions make it suitable for use in medicinal chemistry research, enabling the exploration of novel therapeutic agents. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid structure
2138293-79-3 structure
Product name:3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid
CAS No:2138293-79-3
MF:C9H7IN2O2
Molecular Weight:302.068554162979
MDL:MFCD31466537
CID:5174197

3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid
    • MDL: MFCD31466537
    • インチ: 1S/C9H7IN2O2/c1-5-2-8-11-3-7(10)12(8)4-6(5)9(13)14/h2-4H,1H3,(H,13,14)
    • InChIKey: QKFQRFDSDFYXOB-UHFFFAOYSA-N
    • SMILES: C12=NC=C(I)N1C=C(C(O)=O)C(C)=C2

3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-790532-0.5g
3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid
2138293-79-3 95.0%
0.5g
$739.0 2025-02-22
abcr
AB549586-250 mg
3-Iodo-7-methyl-imidazo[1,2-a]pyridine-6-carboxylic acid; .
2138293-79-3
250MG
€752.60 2022-03-01
Enamine
EN300-790532-0.25g
3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid
2138293-79-3 95.0%
0.25g
$469.0 2025-02-22
abcr
AB549586-1g
3-Iodo-7-methyl-imidazo[1,2-a]pyridine-6-carboxylic acid; .
2138293-79-3
1g
€1424.50 2025-02-14
A2B Chem LLC
BA54960-1g
3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylicacid
2138293-79-3 95%
1g
$1033.00 2024-04-20
A2B Chem LLC
BA54960-5g
3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylicacid
2138293-79-3 95%
5g
$4178.00 2024-04-20
Aaron
AR01KXFG-2.5g
3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylicacid
2138293-79-3 95%
2.5g
$2764.00 2025-02-14
eNovation Chemicals LLC
D683819-1g
3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid
2138293-79-3 95%
1g
$998 2025-02-21
eNovation Chemicals LLC
D683819-1g
3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid
2138293-79-3 95%
1g
$998 2025-02-25
Aaron
AR01KXFG-100mg
3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylicacid
2138293-79-3 95%
100mg
$478.00 2025-03-10

3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid 関連文献

3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acidに関する追加情報

3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic Acid (CAS No. 2138293-79-3): A Comprehensive Overview

3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid (CAS No. 2138293-79-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the imidazo[1,2-a]pyridine family, a class of nitrogen-containing heterocycles known for their diverse biological activities and applications in drug discovery. The presence of an iodine substituent at the 3-position and a carboxylic acid group at the 6-position makes this molecule a versatile building block for further chemical modifications.

The structural uniqueness of 3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid contributes to its potential as a key intermediate in medicinal chemistry. Researchers have explored its utility in developing novel therapeutic agents, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer applications. The imidazo[1,2-a]pyridine core is known to interact with various biological targets, making derivatives of this compound valuable for structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, the iodo substituent in 3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid offers excellent opportunities for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. This characteristic makes the compound particularly attractive for researchers working on fragment-based drug design and combinatorial chemistry. The carboxylic acid moiety additionally provides a handle for amide formation or esterification, expanding its utility in molecular diversification.

Recent trends in pharmaceutical research have shown growing interest in imidazo[1,2-a]pyridine derivatives, with several drug candidates containing this scaffold advancing through clinical trials. This has increased demand for high-quality intermediates like 3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid. Analytical techniques such as HPLC, NMR, and mass spectrometry are typically employed to characterize and ensure the purity of this compound, which is crucial for its applications in drug development.

The compound's potential extends beyond pharmaceuticals into material science applications. The conjugated system of the imidazo[1,2-a]pyridine core, combined with the iodine substituent, may offer interesting electronic properties for organic electronic materials. Researchers are investigating similar structures for potential use in organic light-emitting diodes (OLEDs) and photovoltaic materials, though this remains an emerging area of study for this specific compound.

In terms of commercial availability, 3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid is typically supplied by specialized chemical manufacturers catering to the pharmaceutical and biotechnology industries. The global market for such fine chemicals has been growing steadily, driven by increasing R&D expenditures in drug discovery and the continuous demand for novel chemical entities. Proper storage conditions, typically under inert atmosphere at controlled temperatures, are recommended to maintain the compound's stability over time.

Environmental and safety considerations for handling 3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, appropriate personal protective equipment (PPE) including gloves and safety glasses should be used when working with this material. Proper ventilation and standard chemical handling procedures are sufficient for most laboratory applications involving this compound.

Future research directions for 3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid may include exploration of its biological activity profile, optimization of synthetic routes for large-scale production, and development of novel derivatives with enhanced properties. The compound's versatility ensures it will remain relevant in chemical research, particularly as interest in heterocyclic compounds for pharmaceutical applications continues to grow. Researchers are encouraged to consult recent literature for the latest developments involving this interesting molecular scaffold.

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Amadis Chemical Company Limited
(CAS:2138293-79-3)3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid
A1145457
Purity:99%
はかる:1g
Price ($):452.0